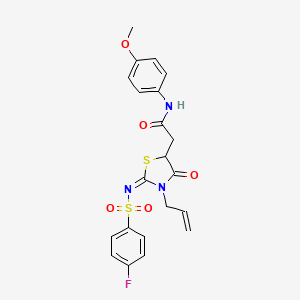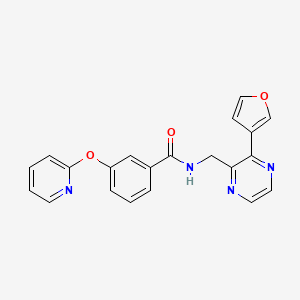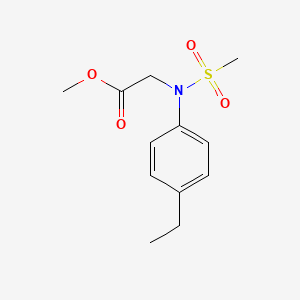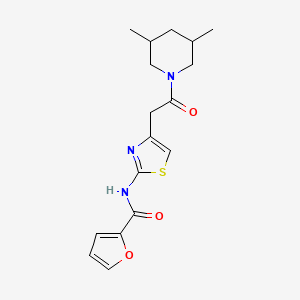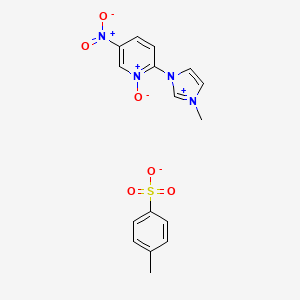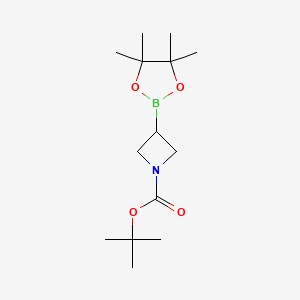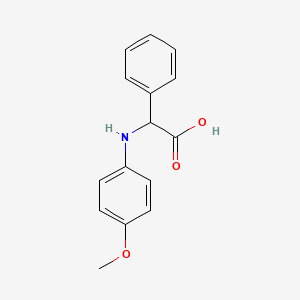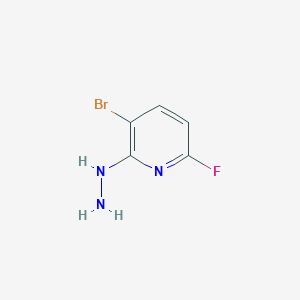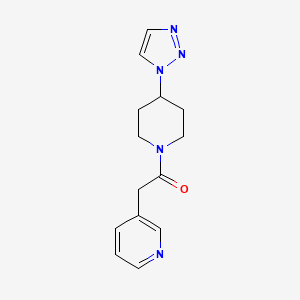
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Scientific Research Applications
Synthesis and Structural Analysis
Recent research focuses on synthesizing derivatives of triazole compounds, including those related to "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone," and analyzing their structural properties. For instance, studies have developed methods for synthesizing 1H-1,2,4-triazole derivatives containing pyridine units, revealing their potential in creating new molecules with diverse biological activities (Liu et al., 2007). Another study focused on the synthesis, spectroscopic characterization, and X-ray crystal analysis of similar compounds, providing insights into their molecular structures and potential applications in drug development (Govindhan et al., 2017).
Biological Activities
Several studies have examined the biological activities of triazole derivatives. For example, compounds synthesized from 1H-1,2,4-triazole derivatives demonstrated antifungal and plant growth regulatory activities, suggesting their utility in agricultural sciences (Liu et al., 2007). Other research efforts have explored the cytotoxic properties of these compounds, indicating their potential in cancer research and therapy (Govindhan et al., 2017).
Material Science Applications
In material science, the structural analysis of triazole derivatives, including hydrogen bonding patterns and crystalline structures, has provided valuable insights. Such studies are crucial for understanding the material properties and designing new materials with specific characteristics (Balderson et al., 2007).
Pharmaceutical Applications
The synthesized compounds' interaction with proteins and their pharmacokinetic properties have been investigated, highlighting their relevance in drug design and delivery systems (Govindhan et al., 2017). Such studies contribute to the development of new drugs and therapeutic agents.
Antiviral and Antifungal Activities
Research into the antiviral and antifungal activities of triazole derivatives has shown promising results, suggesting these compounds could lead to new treatments for infectious diseases (Attaby et al., 2006).
properties
IUPAC Name |
2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFTPHCEVPWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

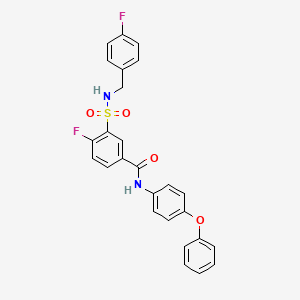
![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)
![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

